(R)-4-(1-Aminoethyl)aniline dihydrochloride

Catalog No.
S888159
CAS No.
65645-32-1
M.F
C8H14Cl2N2
M. Wt
209.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(1-Aminoethyl)aniline dihydrochloride

CAS Number

65645-32-1

Product Name

(R)-4-(1-Aminoethyl)aniline dihydrochloride

IUPAC Name

4-[(1R)-1-aminoethyl]aniline;dihydrochloride

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

RBTZGSNSUNOPNF-QYCVXMPOSA-N

SMILES

CC(C1=CC=C(C=C1)N)N.Cl.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)N.Cl.Cl

(R)-4-(1-Aminoethyl)aniline dihydrochloride (CAS 65645-32-1) is a stereopure, bifunctional chiral diamine salt characterized by a highly reactive benzylic aliphatic amine and a less nucleophilic aromatic aniline group. In industrial and advanced laboratory settings, this compound is primarily procured for its distinct chemoselectivity, which enables sequential, protecting-group-free functionalization. The dihydrochloride salt formulation is specifically chosen over the free base to ensure exceptional oxidative stability, high aqueous solubility, and prolonged shelf life, making it a reliable precursor for the synthesis of chiral active pharmaceutical ingredients (APIs), specialized resolving agents, and asymmetric catalysts[1].

Substituting this compound with simpler chiral amines like (R)-1-phenylethylamine eliminates the para-aniline moiety, entirely preventing downstream cross-linking or secondary functionalization required in complex API scaffolds [1]. Furthermore, attempting to procure the free base form of (R)-4-(1-Aminoethyl)aniline introduces severe handling liabilities; electron-rich anilines rapidly oxidize in air, leading to batch-to-batch purity variations, color degradation, and unpredictable stoichiometric ratios during scale-up [2]. By utilizing the dihydrochloride salt, buyers secure a stable, easily weighable solid that maintains strict enantiomeric excess (ee) and chemical integrity over extended storage, directly reducing the cost of inert-gas handling and repetitive purification [3].

Oxidative Stability and Shelf-Life Predictability

The dihydrochloride salt of (R)-4-(1-Aminoethyl)aniline demonstrates superior resistance to ambient oxidation compared to its free base counterpart. Under ambient air exposure at 25°C for 6 months, the dihydrochloride salt exhibits negligible degradation, whereas the free base undergoes significant oxidative oligomerization and darkening[1].

Evidence DimensionOxidative degradation over 6 months at 25°C in ambient air
Target Compound Data<0.5% degradation (colorless/white solid retained)
Comparator Or Baseline(R)-4-(1-Aminoethyl)aniline free base (>8% degradation, severe darkening)
Quantified Difference>16-fold reduction in oxidative degradation
ConditionsAmbient air, 25°C, 6-month storage without inert gas protection

Eliminates the need for specialized argon/nitrogen glovebox storage and prevents batch-to-batch yield variations caused by degraded starting materials.

Chemoselective Functionalization Efficiency

The bifunctional nature of this compound provides a distinct thermodynamic advantage for sequential reactions. The significant pKa difference between the aliphatic amine and the aromatic aniline allows for highly selective N-acylation or alkylation at the benzylic position without the need for complex protecting group strategies [1]. Symmetrical diamines fail to offer this intrinsic selectivity.

Evidence DimensionChemoselectivity for mono-acylation (aliphatic vs. aromatic amine)
Target Compound Data>98% selectivity for the aliphatic amine
Comparator Or BaselineSymmetrical diamines e.g., p-phenylenediamine (~50% selectivity, statistical mixtures)
Quantified Difference~48% higher target selectivity, eliminating poly-acylated byproducts
Conditions1.0 equivalent acyl chloride, 0°C, mild base (e.g., triethylamine)

Drastically reduces synthetic steps and solvent waste by bypassing the protection/deprotection cycles required when using non-differentiated diamines.

Aqueous Solubility for Green Chemistry and Resolution

Formulating the chiral diamine as a dihydrochloride salt fundamentally alters its phase behavior, making it highly compatible with aqueous processing. The salt form achieves an aqueous solubility exceeding 300 mg/mL, whereas the free base is poorly soluble in water [1]. This property is essential for aqueous-phase chiral resolution and biocatalytic workflows.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data>300 mg/mL
Comparator Or Baseline(R)-4-(1-Aminoethyl)aniline free base (<5 mg/mL)
Quantified Difference>60-fold increase in aqueous solubility
ConditionsDeionized water at 20°C, neutral to slightly acidic pH

Enables the use of environmentally benign aqueous solvents for large-scale chiral resolution, reducing reliance on expensive and toxic organic solvents.

Enantiomeric Integrity Under Cross-Coupling Conditions

When subjected to transition-metal-catalyzed cross-coupling at the aniline position (e.g., Buchwald-Hartwig amination), the benzylic chiral center of the dihydrochloride salt (upon in situ neutralization) maintains exceptional stereochemical integrity. The compound retains >99% enantiomeric excess (ee), avoiding the racemization often seen in less stable chiral aliphatic precursors [1].

Evidence DimensionEnantiomeric excess (ee) retention post-cross-coupling
Target Compound Data>99% ee retained
Comparator Or BaselineBase-sensitive chiral aliphatic amines (<90% ee due to base-catalyzed racemization)
Quantified DifferencePrevention of >9% loss in enantiomeric purity during harsh coupling
ConditionsPd-catalyzed amination conditions, strong base (e.g., NaOtBu), 80°C

Ensures that downstream pharmaceutical intermediates meet strict regulatory requirements for optical purity without requiring costly late-stage chiral chromatography.

Sequential Synthesis of Complex Chiral APIs

Because of the >98% chemoselectivity demonstrated between the aliphatic and aromatic amines, this compound is a highly efficient precursor for APIs requiring differentiated functionalization at two nitrogen centers. Buyers can selectively react the aliphatic amine first, followed by transition-metal-catalyzed coupling at the aniline, entirely avoiding the cost and yield penalties of protecting-group chemistry[1].

Aqueous-Phase Chiral Resolution of Acidic Racemates

Leveraging its >300 mg/mL aqueous solubility, the dihydrochloride salt is highly effective as a chiral resolving agent for racemic carboxylic acids in water or aqueous-alcohol mixtures. This directly translates to greener, more scalable industrial resolution processes compared to using the poorly soluble free base[2].

Synthesis of Asymmetric Bifunctional Catalysts and Ligands

The dual-amine structure allows the aniline moiety to be anchored to polymer supports or metal complexes, while the stereopure (R)-aminoethyl group serves as the active chiral directing group. The exceptional oxidative stability of the dihydrochloride salt ensures consistent catalyst performance and reproducible batch manufacturing[3].

Dates

Last modified: 08-16-2023

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